Rabeprazole thioether

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le sulfure de rabéprazole peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du 2-mercaptobenzimidazole avec la 4-(3-méthoxypropoxy)-3-méthylpyridine en présence d'une base telle que l'hydroxyde de sodium . La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol sous reflux.

Méthodes de Production Industrielle : Dans les milieux industriels, le sulfure de rabéprazole est souvent produit en utilisant des micro-réacteurs à flux continu, qui offrent une meilleure efficacité réactionnelle et une meilleure stabilité par rapport aux procédés par lots traditionnels . L'oxydation du sulfure de rabéprazole en rabéprazole est une étape clé du processus de production, utilisant généralement des agents oxydants tels que l'hypochlorite de sodium .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfure de rabéprazole subit plusieurs types de réactions chimiques, notamment :

O-Déméthylation : Le sulfure de rabéprazole peut également subir une O-déméthylation pour former des métabolites O-déméthylés.

Réactifs et Conditions Communs :

Agents Oxydants : Hypochlorite de sodium, acide m-chloroperbenzoïque.

Conditions de Réaction : Reflux dans des solvants tels que l'éthanol ou le méthanol, micro-réacteurs à flux continu pour la production industrielle.

Principaux Produits :

Rabéprazole : Le principal produit formé par l'oxydation du sulfure de rabéprazole.

Métabolites O-Déméthylés : Formés par des réactions de O-déméthylation.

4. Applications de la Recherche Scientifique

Le sulfure de rabéprazole a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse du rabéprazole et d'autres dérivés du benzimidazole.

Industrie : Employé dans la production continue de rabéprazole utilisant des technologies avancées de micro-réacteurs.

5. Mécanisme d'Action

Le sulfure de rabéprazole lui-même n'a pas de mécanisme d'action direct, car c'est un composé intermédiaire. Son produit d'oxydation, le rabéprazole, exerce ses effets en inhibant l'enzyme adénosine triphosphatase hydrogène-potassium (H+/K+ ATPase) dans les cellules pariétales gastriques . Cette inhibition bloque la dernière étape de la sécrétion d'acide gastrique, réduisant la production totale d'acide et soulageant les conditions liées à l'acide .

Applications De Recherche Scientifique

Rabeprazole thioether is a metabolite and derivative of rabeprazole, a proton pump inhibitor (PPI). Research indicates that this compound has several notable applications, particularly in the context of Helicobacter pylori infection and motility inhibition .

Scientific Research Applications

Helicobacter pylori Motility Inhibition: this compound (RPZ-TH) demonstrates a marked inhibitory effect on the motility of H. pylori, a bacterium crucial in the development of gastritis . H. pylori possesses multiple polar flagella that facilitate its movement, which is essential for colonizing the gastric mucosa . RPZ-TH's inhibitory action on this motility suggests potential applications in combating H. pylori infections .

Comparative Studies: Studies comparing rabeprazole and its thioether derivative (RPZ-TH) with other PPIs like lansoprazole (LPZ) and omeprazole (OPZ) have shown varied inhibitory effects on H. pylori motility. RPZ-TH exhibits the most potent inhibitory effect, while rabeprazole shows moderate inhibition, and omeprazole displays very weak inhibition .

Broad-Spectrum Antibacterial Activity: RPZ-TH strongly inhibits the motility of spiral bacteria such as Campylobacter jejuni and Campylobacter coli, but not Vibrio cholerae, Vibrio parahaemolyticus, Salmonella enterica serovar Typhimurium, or Proteus mirabilis . This suggests that RPZ-TH's mechanism of action may be specific to certain bacterial surface molecules or flagella structures common among spiral bacteria .

Methodology for Quantification: A simple and rapid chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to simultaneously quantify rabeprazole enantiomers and their metabolites, including rabeprazole sulfoxide and desmethyl rabeprazole enantiomers, and LC-MS to quantify this compound .

Pharmacokinetic Studies: Studies have examined the pharmacokinetic properties of rabeprazole and its metabolites, including this compound, in rat models. These studies found that desmethyl rabeprazole and this compound showed higher exposure and lower clearance rates in the last administration compared to the first, suggesting potential accumulation or altered metabolism with repeated dosing .

Mécanisme D'action

Rabeprazole sulfide itself does not have a direct mechanism of action, as it is an intermediate compound. its oxidation product, rabeprazole, exerts its effects by inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme in gastric parietal cells . This inhibition blocks the final step of gastric acid secretion, reducing overall acid production and providing relief from acid-related conditions .

Comparaison Avec Des Composés Similaires

Le sulfure de rabéprazole peut être comparé à d'autres intermédiaires d'inhibiteurs de la pompe à protons, tels que :

Sulfure d'Oméprazole : Structure et fonction similaires, utilisé dans la synthèse de l'oméprazole.

Sulfure de Lansoprazole : Un autre intermédiaire utilisé dans la production du lansoprazole.

Unicité : Le sulfure de rabéprazole est unique en raison de sa structure spécifique et de l'efficacité de son oxydation en rabéprazole, qui a une biodisponibilité élevée et un début d'action rapide par rapport aux autres inhibiteurs de la pompe à protons .

Activité Biologique

Rabeprazole thioether, a derivative of the proton pump inhibitor (PPI) rabeprazole, exhibits significant biological activity, particularly in the context of gastric acid suppression and antimicrobial effects against Helicobacter pylori. This article delves into its pharmacological properties, metabolic pathways, and clinical implications, supported by data tables and relevant case studies.

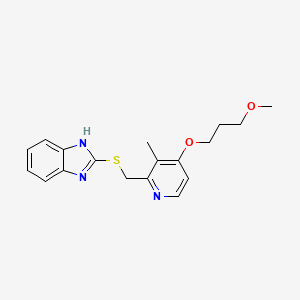

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 117977-21-6 |

| Molecular Formula | C₁₈H₂₁N₃O₂S |

| Molecular Weight | 343.443 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 120.5 - 121.5 °C |

| Boiling Point | 546.4 ± 60.0 °C at 760 mmHg |

| Flash Point | 284.2 ± 32.9 °C |

This compound is primarily noted for its role as an active metabolite of rabeprazole, contributing to the drug's overall pharmacological effects .

This compound functions as a potent inhibitor of the (H+/K+)-ATPase enzyme in gastric parietal cells, effectively reducing gastric acid secretion. This mechanism is crucial for treating conditions associated with excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Additionally, this compound has been shown to inhibit the motility of H. pylori, a bacterium linked to peptic ulcers and gastritis. This antimicrobial action enhances its therapeutic efficacy in eradicating H. pylori infections when used in combination with antibiotics .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption and metabolism:

- Bioavailability: Approximately 52% for rabeprazole.

- Protein Binding: High at about 96.3%.

- Metabolism: Primarily through cytochrome P450 enzymes (CYP2C19 and CYP3A4) in the liver.

- Elimination Half-life: Approximately 1 hour.

- Excretion: About 90% via kidneys as metabolites .

Metabolic Pathways

Rabeprazole is metabolized into several active metabolites including this compound, which undergoes stereoselective re-oxidation primarily via CYP3A4 to produce (R)-rabeprazole . This metabolic pathway highlights the importance of understanding individual patient responses based on genetic variations affecting enzyme activity.

Efficacy in Clinical Settings

Clinical studies have demonstrated the safety and efficacy of this compound in treating various gastrointestinal disorders:

- Long-term Safety Profile: A study involving daily oral administration of rabeprazole (10 mg) over 104 weeks reported no major side effects, indicating a favorable safety profile for long-term use .

- Gender Differences in Pharmacokinetics: Research indicates that females may experience a delayed onset of action compared to males, with a significant absorption delay attributed to physiological differences .

Case Study: H. pylori Eradication

A notable case study evaluated the effectiveness of this compound combined with antibiotics against H. pylori strains. The results indicated that the combination therapy significantly reduced bacterial load and improved patient outcomes related to peptic ulcer disease .

Propriétés

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXAHDOWMOSVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433250 | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-21-6 | |

| Record name | Rabeprazole-thioether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole thioether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE THIOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.